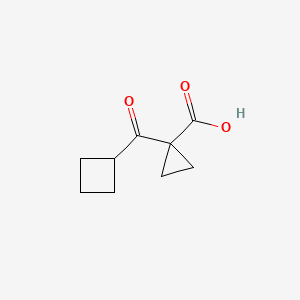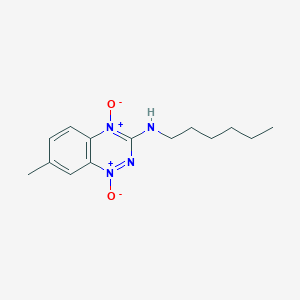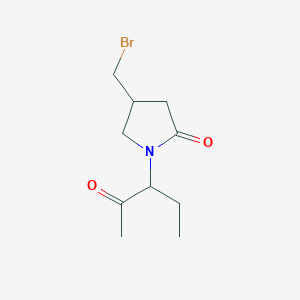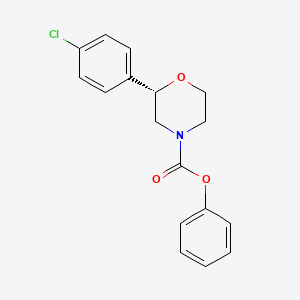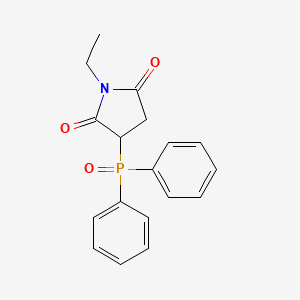
3-(Diphenylphosphoryl)-1-ethylpyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Diphenylphosphoryl)-1-ethylpyrrolidine-2,5-dione is an organic compound that features a pyrrolidine ring substituted with a diphenylphosphoryl group and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diphenylphosphoryl)-1-ethylpyrrolidine-2,5-dione typically involves the phosphorylation of a pyrrolidine derivative. One common method includes the reaction of a pyrrolidine-2,5-dione with diphenylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Diphenylphosphoryl)-1-ethylpyrrolidine-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.
Substitution: Nucleophilic substitution reactions can replace the diphenylphosphoryl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and substituted pyrrolidine derivatives.
Scientific Research Applications
3-(Diphenylphosphoryl)-1-ethylpyrrolidine-2,5-dione has several applications in scientific research:
Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes and receptors.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-(Diphenylphosphoryl)-1-ethylpyrrolidine-2,5-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The diphenylphosphoryl group can form strong interactions with active sites, altering the activity of the target molecule. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or chemical effect .
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphoryl azide: Used as a reagent in organic synthesis with similar reactivity.
Diphenylphosphine oxide: Shares the diphenylphosphoryl group but differs in its overall structure and reactivity.
Triphenylphosphine: A widely used phosphine ligand in catalysis.
Uniqueness
3-(Diphenylphosphoryl)-1-ethylpyrrolidine-2,5-dione is unique due to its combination of a pyrrolidine ring and a diphenylphosphoryl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
922729-80-4 |
|---|---|
Molecular Formula |
C18H18NO3P |
Molecular Weight |
327.3 g/mol |
IUPAC Name |
3-diphenylphosphoryl-1-ethylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C18H18NO3P/c1-2-19-17(20)13-16(18(19)21)23(22,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16H,2,13H2,1H3 |
InChI Key |
BEQQTJHXVFJMKP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)CC(C1=O)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-(piperidin-4-ylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate;dihydrochloride](/img/structure/B14185564.png)

![1-[(Benzenesulfonyl)(diazo)methanesulfonyl]-4-cyclohexylbenzene](/img/structure/B14185574.png)


![3-Iodo-N-[2-(2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B14185590.png)
